molecular formula C13H16O2 B13951200 Methyl cyclobutylphenylacetate

Methyl cyclobutylphenylacetate

Cat. No.: B13951200
M. Wt: 204.26 g/mol
InChI Key: RQOONMFMFWKRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl cyclobutylphenylacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cyclobutylphenylacetate typically involves the esterification of cyclobutylphenylacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

Cyclobutylphenylacetic acid+MethanolH2SO4Methyl cyclobutylphenylacetate+Water\text{Cyclobutylphenylacetic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Cyclobutylphenylacetic acid+MethanolH2​SO4​​Methyl cyclobutylphenylacetate+Water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl cyclobutylphenylacetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield cyclobutylphenylacetic acid and methanol.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Cyclobutylphenylacetic acid and methanol.

    Reduction: Cyclobutylphenylmethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl cyclobutylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl cyclobutylphenylacetate in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ester group may undergo hydrolysis in vivo, releasing cyclobutylphenylacetic acid, which could interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl phenylacetate: Similar structure but lacks the cyclobutyl group.

    Cyclobutyl acetate: Contains the cyclobutyl group but lacks the phenylacetate moiety.

    Phenylacetic acid esters: A broader class of compounds with varying alkyl groups.

Uniqueness

Methyl cyclobutylphenylacetate is unique due to the presence of both the cyclobutyl and phenylacetate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

methyl 2-cyclobutyl-2-phenylacetate

InChI

InChI=1S/C13H16O2/c1-15-13(14)12(11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3

InChI Key

RQOONMFMFWKRHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.